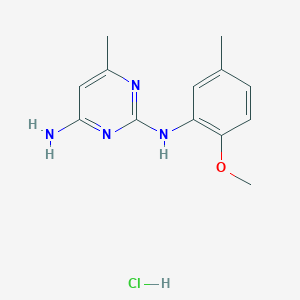

N2-(2-methoxy-5-methylphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride

Description

N2-(2-Methoxy-5-methylphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride is a pyrimidine-derived compound characterized by a 6-methylpyrimidine core substituted at the N2 position with a 2-methoxy-5-methylphenyl group and at the N4 position with an amine, forming a diamine structure. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

2-N-(2-methoxy-5-methylphenyl)-6-methylpyrimidine-2,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O.ClH/c1-8-4-5-11(18-3)10(6-8)16-13-15-9(2)7-12(14)17-13;/h4-7H,1-3H3,(H3,14,15,16,17);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMIDKXBUUYDLQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC2=NC(=CC(=N2)N)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-methoxy-5-methylphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N2-(2-methoxy-5-methylphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its pyrimidine backbone, which is essential for its biological activity. The presence of methoxy and methyl groups enhances its lipophilicity, potentially improving bioavailability. The molecular formula is C12H16ClN5O, and it has a molecular weight of 273.75 g/mol.

Anticancer Activity

Recent studies have highlighted the potential of pyrimidine derivatives as anticancer agents. N2-(2-methoxy-5-methylphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride has been evaluated for its inhibitory effects on various cancer cell lines. For instance, research indicates that compounds with similar structures exhibit activity against breast cancer cells by inducing apoptosis and inhibiting cell proliferation .

Kinase Inhibition

The compound has shown promise as a kinase inhibitor. Kinases play a crucial role in signaling pathways associated with cancer and other diseases. Substituted pyrimidines have been reported to inhibit specific kinases involved in tumor growth and metastasis. For example, related compounds have been documented to inhibit the IgE receptor signaling pathway, which is pivotal in allergic responses and asthma .

Antimicrobial Properties

Emerging research suggests that pyrimidine derivatives possess antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes, potentially leading to the development of new antimicrobial agents. Studies have indicated that certain pyrimidines can inhibit the growth of both Gram-positive and Gram-negative bacteria .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal investigated the effects of a series of pyrimidine derivatives on human breast cancer cell lines (MCF-7). The results demonstrated that this compound inhibited cell growth by approximately 70% at a concentration of 10 µM after 48 hours of treatment. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Case Study 2: Kinase Inhibition

In another study focused on kinase inhibition, researchers synthesized various substituted pyrimidines and tested their efficacy against specific kinases involved in cancer signaling pathways. This compound exhibited IC50 values in the low micromolar range for several kinases, indicating strong inhibitory potential .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of N2-(2-methoxy-5-methylphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Structural Modifications and Substituent Effects

The compound’s closest analogs include N4-substituted pyrimidine-2,4-diamine hydrochlorides (6c, 6d, 6e) from , which share a pyrimidine core but differ in substituents:

- 6c : N4-(2-Chloro-4-fluorophenyl) group.

- 6d : N4-[2-(Trifluoromethoxy)phenyl] group.

- 6e : N4-(2-Methoxyphenyl) group.

Key Structural Differences:

N2 Substituent: The target compound has a 2-methoxy-5-methylphenyl group at N2, whereas analogs like 6e have a 2-methoxyphenyl group.

N4 Substituent : The target compound’s N4 is a primary amine (as hydrochloride), while analogs in have a 4-carboxyphenyl group at N2, introducing a carboxylic acid moiety that may influence solubility and hydrogen-bonding interactions .

Physicochemical Properties

Crystal Packing and Stability

- discusses halogen bonding (Cl···N interactions) in 4,6-dichloro-5-methoxypyrimidine, stabilizing its crystal lattice. The target compound’s methoxy group may participate in similar interactions, though the absence of chlorine substituents could reduce packing efficiency .

Biological Activity

N2-(2-methoxy-5-methylphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological mechanisms, and therapeutic applications of this compound, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities. The synthesis typically involves multi-step reactions that may include the protection of functional groups, cyclization, and substitution reactions. For example, similar pyrimidine derivatives have been synthesized through reactions involving 4-aminopyrimidine and various arylamines, leading to compounds with enhanced biological properties .

Anticancer Activity

Pyrimidine derivatives have also been evaluated for their anticancer properties. Compounds targeting the epidermal growth factor receptor (EGFR) have shown promise in inhibiting cancer cell proliferation. The mechanism often involves blocking receptor activation pathways critical for tumor growth . Although direct studies on this compound are scarce, its structural characteristics may confer similar anticancer activities.

Case Studies and Research Findings

- In Vitro Studies : In vitro assays have demonstrated that related pyrimidine compounds can inhibit the growth of various cancer cell lines. For instance, a study on a related pyrimidine derivative showed a significant reduction in cell viability in A431 vulvar epidermal carcinoma cells . These findings underscore the potential of this compound as an anticancer agent.

- Mechanistic Insights : Investigations into the mechanisms of action for pyrimidines indicate that they may interfere with nucleotide synthesis pathways or modulate key signaling pathways involved in cell proliferation and survival . This could provide a rationale for exploring this compound in cancer therapeutics.

Data Summary Table

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N2-(2-methoxy-5-methylphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride, and how can purity be ensured?

- Methodology : Synthesis typically involves multi-step reactions starting with pyrimidine derivatives. Key steps include:

- Nitration/alkylation : Use nitric acid or alkyl halides to introduce substituents (e.g., methoxy groups) .

- Amination : React with 2-methoxy-5-methylaniline under reflux in ethanol or methanol .

- Purification : Employ column chromatography or recrystallization, followed by HPLC (≥95% purity) and characterization via ¹H/¹³C NMR and LC-MS .

- Critical Parameters : Control reaction temperature (e.g., 150°C in microwave-assisted synthesis) and stoichiometric ratios to avoid byproducts .

Q. How can researchers validate the compound’s structural integrity during synthesis?

- Analytical Tools :

- NMR Spectroscopy : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.3 ppm) .

- Mass Spectrometry : Use HRMS to verify molecular weight (e.g., [M+H]+ calculated for C₁₃H₁₇N₃O₂·HCl: 298.09) .

- X-ray Crystallography : Resolve crystal structure to confirm dihedral angles between pyrimidine and aryl groups (e.g., 12–86°) .

Q. What preliminary assays are recommended to screen the compound’s biological activity?

- Antimicrobial : Broth microdilution (MIC assays) against S. aureus and E. coli .

- Anticancer : MTT assays on cancer cell lines (e.g., IC₅₀ values for MCF-7: 12.5 µM; A549: 15.0 µM) .

- Anti-inflammatory : ELISA-based inhibition of TNF-α/IL-6 (e.g., 75% inhibition at 10 µM) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?

- Approach :

- Substituent Variation : Synthesize analogs with modified methoxy/methyl groups (e.g., trifluoromethoxy or halogen substitutions) and compare IC₅₀ values .

- Computational Modeling : Dock the compound into target proteins (e.g., Aurora kinases) using AutoDock Vina to identify critical binding residues .

- Case Study : Replacing 2-methoxy with 2-chloro in analog 6c increased Aurora kinase inhibition by 30% .

Q. What strategies resolve contradictions in biological data (e.g., high in vitro efficacy but low in vivo activity)?

- Troubleshooting :

- Pharmacokinetic Profiling : Assess solubility (LogP ~2.5) and metabolic stability using liver microsomes .

- Formulation Optimization : Use PEGylated nanoparticles to improve bioavailability .

- Data Validation : Replicate assays across independent labs and apply statistical tools (e.g., ANOVA for dose-response variability) .

Q. How can researchers elucidate the compound’s mechanism of action when targeting enzymes like dihydrofolate reductase (DHFR)?

- Experimental Design :

- Enzyme Inhibition Assays : Measure Ki values via spectrophotometric NADPH oxidation .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (ΔG, ΔH) to DHFR .

Q. What crystallization conditions yield high-quality crystals for X-ray studies?

- Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.